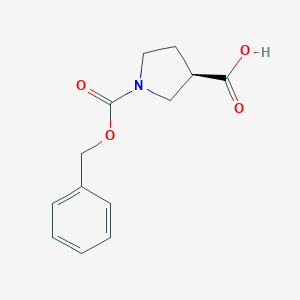

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

描述

Synthesis Analysis

The synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid derivatives and related compounds involves multiple steps, including the Clauson-Kaas and amide coupling reactions. These methods allow for the incorporation of carboxylated pyrrole and carbazole groups into the molecule, showcasing the versatility and efficiency of modern synthetic routes. Notably, continuous flow synthesis techniques have been applied to create highly substituted pyrrolidine-3-carboxylic acid derivatives, demonstrating advancements in synthetic efficiency and scalability (Herath & Cosford, 2010).

Molecular Structure Analysis

The determination of the absolute configuration of related compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, involves vibrational circular dichroism and chemical synthesis techniques. These methods confirm the stereochemistry of the molecules, essential for understanding their reactivity and interaction with biological systems. The crystal and molecular structure of similar compounds have been elucidated using X-ray diffraction techniques, revealing details about their conformation and the impact of substituents on their overall geometry (Procopiou et al., 2016).

Chemical Reactions and Properties

The electropolymerization of carbazole-containing monomers derived from (R)-1-Cbz-pyrrolidine-3-carboxylic acid showcases the compound's utility in creating electroconducting films. This process highlights the compound's role in materials science, particularly in developing conducting polymers (Govindaraji et al., 2006). Additionally, the Rh(III)-catalyzed amidation of C-H bonds using aroyloxycarbamates demonstrates the compound's versatility in facilitating the formation of N-Boc protected arylamines, an essential reaction in organic synthesis (Grohmann, Wang, & Glorius, 2013).

科学研究应用

Stereochemistry and Synthesis

Procopiou et al. (2016) demonstrated the use of (R)-1-Cbz-pyrrolidine-3-carboxylic acid in determining the absolute configuration of enantiomers through vibrational circular dichroism. This work highlights its role in confirming stereochemistry by chemical synthesis, showcasing its importance in stereochemical analysis and synthesis pathways Procopiou et al., 2016.

Pyrrole-based Amino Acids

Alongi et al. (2005) utilized pyrrole-based amino acids, prepared through the microwave-assisted Paal–Knorr reaction, where the carboxylic group is strategically placed in the pyrrole's position 3. These compounds, protected with the Cbz moiety, serve to create constrained oligopeptides, indicating their utility in developing novel peptidomimetic scaffolds Alongi et al., 2005.

Catalytic Applications

Hernández et al. (2017) explored the catalytic use of 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU) from Escherichia coli K-12 for synthesizing amino acid derivatives of proline and pyrrolizidine-3-carboxylic acid. The study showcases the enzyme's capability to catalyze the aldol addition of pyruvate to N-protected amino aldehydes, yielding N-Cbz-amino-4-hydroxy-2-ketoacid precursors. This enzymatic process underscores the synthesis of complex molecules with potential pharmaceutical applications Hernández et al., 2017.

Electropolymerization and Material Science

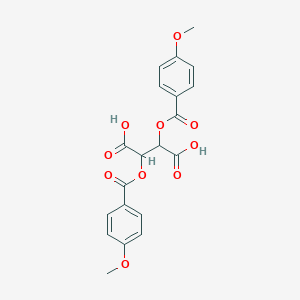

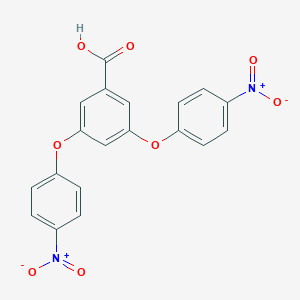

In material science, Lellouche et al. (2011) reported on the synthesis and spectroscopic characterization of star-shaped dendritic molecules based on carboxylated carbazole and pyrrole. These molecules, containing the carboxylated Cbz moiety, undergo oxidative electropolymerization to produce stable electroactive films. This research illustrates the material science application of (R)-1-Cbz-pyrrolidine-3-carboxylic acid derivatives, particularly in creating conductive polymeric materials Lellouche et al., 2011.

安全和危害

属性

IUPAC Name |

(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649658 | |

| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Cbz-pyrrolidine-3-carboxylic acid | |

CAS RN |

192214-06-5 | |

| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)